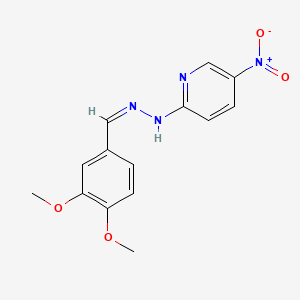
Veratraldehyde, (5-nitro-2-pyridyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Veratraldehyde, (5-nitro-2-pyridyl)hydrazone is a chemical compound that combines veratraldehyde and a hydrazone derivative. The hydrazone derivative, (5-nitro-2-pyridyl)hydrazone, is known for its applications in various chemical reactions and biological activities .
Preparation Methods
The synthesis of Veratraldehyde, (5-nitro-2-pyridyl)hydrazone typically involves the reaction of veratraldehyde with 5-nitro-2-pyridylhydrazine. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .
Industrial production methods for hydrazones often involve solution-based synthesis, mechanosynthesis, and solid-state melt reactions. The choice of method depends on the desired yield and purity of the product .
Chemical Reactions Analysis
Veratraldehyde, (5-nitro-2-pyridyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro-pyridyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amino-pyridyl derivatives.
Substitution: The compound can undergo substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
Veratraldehyde, (5-nitro-2-pyridyl)hydrazone has several scientific research applications:
Mechanism of Action
The mechanism of action of Veratraldehyde, (5-nitro-2-pyridyl)hydrazone involves its interaction with various molecular targets and pathways. The compound’s hydrazone moiety can form stable complexes with metal ions, which can interfere with enzymatic activities and cellular processes. Additionally, the nitro group can undergo reduction to form reactive intermediates that can induce oxidative stress and cell death .
Comparison with Similar Compounds
Veratraldehyde, (5-nitro-2-pyridyl)hydrazone can be compared with other similar compounds such as:
Veratraldehyde: A precursor in the synthesis of the hydrazone derivative, known for its use as a flavorant and odorant.
(5-nitro-2-pyridyl)hydrazone: A hydrazone derivative with similar chemical properties and biological activities.
Pyrazole derivatives: Compounds with a similar nitrogen-containing heterocyclic structure, known for their diverse biological activities.
The uniqueness of this compound lies in its combination of veratraldehyde and the hydrazone moiety, which imparts distinct chemical and biological properties.
Biological Activity
Veratraldehyde, (5-nitro-2-pyridyl)hydrazone, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound is synthesized through the condensation reaction of veratraldehyde with 5-nitro-2-pyridine hydrazine. The presence of the nitro group in the pyridine moiety enhances the compound's reactivity and biological activity. The general reaction can be represented as follows:
This compound exhibits a unique combination of properties due to its hydrazone structure, which is characterized by the presence of a C=N bond that plays a crucial role in its biological interactions.
Biological Activities
This compound has been reported to exhibit various biological activities, including:
- Antimicrobial Activity : Studies indicate that this compound possesses significant antibacterial and antifungal properties. It has been shown to inhibit the growth of several bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .
- Anticancer Potential : The compound's ability to induce apoptosis in cancer cells has been documented. Its mechanism involves the generation of reactive oxygen species (ROS), which leads to cell death in various cancer cell lines .
- Antiparasitic Efficacy : There is emerging evidence suggesting that this compound may exhibit activity against parasitic infections, particularly those caused by Trypanosoma species.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Reactive Oxygen Species Generation : The compound induces oxidative stress in cells, leading to apoptosis through mitochondrial pathways.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular metabolism or DNA replication in pathogens.
- Binding Affinity : The structural characteristics allow it to bind effectively with target proteins or nucleic acids, disrupting their normal function.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
Properties
CAS No. |
28058-37-9 |
|---|---|
Molecular Formula |
C14H14N4O4 |
Molecular Weight |
302.29 g/mol |
IUPAC Name |
N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-5-nitropyridin-2-amine |
InChI |
InChI=1S/C14H14N4O4/c1-21-12-5-3-10(7-13(12)22-2)8-16-17-14-6-4-11(9-15-14)18(19)20/h3-9H,1-2H3,(H,15,17)/b16-8- |
InChI Key |
MRQJAFVCQWRYMV-PXNMLYILSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N\NC2=NC=C(C=C2)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC2=NC=C(C=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















